molecular formula C7H6ClNO B126035 4-Methylnicotinoyl chloride CAS No. 155136-54-2

4-Methylnicotinoyl chloride

Cat. No. B126035
M. Wt: 155.58 g/mol
InChI Key: BLQJZTXYHZLWJC-UHFFFAOYSA-N
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Description

4-Methylnicotinoyl chloride is a chemical compound that is related to the family of nicotinic acid derivatives. It is an intermediate that can be used in the synthesis of various organic molecules, including pharmaceuticals and coenzyme inhibitors. The compound is characterized by the presence of a chloride group attached to the nicotinic acid structure, which is modified by the addition of a methyl group at the 4-position of the pyridine ring.

Synthesis Analysis

The synthesis of derivatives of 4-methylnicotinoyl chloride has been explored in several studies. For instance, the synthesis of 4-methylnicotinamide adenine dinucleotide, a modified coenzyme, from a related pyridinium chloride derivative is described, highlighting its potential as a cofactor in metabolic processes related to neoplastic cells . Another study focuses on the synthesis of 1-(4-Methylphenyl) ethylnicotinate, which involves the reduction of 4-methyl acetophenone to 1-(4-Methylphenyl) ethanol, followed by the preparation of nicotinoyl chloride from nicotinic acid, and subsequent reaction to form the final product . Additionally, the synthesis of 5-substituted derivatives of 4-methylnicotinonitrile is reported, using 4-methyl-5-vinylnicotinonitrile as a starting material and employing methods such as ozonization-reduction, chlorination, and Wittig-reaction .

Molecular Structure Analysis

The molecular structure of 4-methylnicotinoyl chloride derivatives can be characterized using various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques confirm the identity and purity of the synthesized compounds and provide detailed information about the molecular framework, including the position of the methyl group and the presence of other substituents on the pyridine ring .

Chemical Reactions Analysis

4-Methylnicotinoyl chloride and its derivatives participate in a variety of chemical reactions. For example, the modified coenzyme 4-methylnicotinamide adenine dinucleotide is capable of undergoing chemical 1,4-reduction and can bind to specific enzymes, acting as a competitive inhibitor to nicotinamide adenine dinucleotide in certain biochemical pathways . The synthesis of 1-(4-Methylphenyl) ethylnicotinate demonstrates the reactivity of nicotinoyl chloride in esterification reactions . The creation of 5-substituted derivatives of 4-methylnicotinonitrile showcases the compound's versatility in reactions such as ozonization and Wittig-reaction, which are useful in the synthesis of pyridine-type alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylnicotinoyl chloride derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in chemical synthesis and pharmaceutical development. The high purity of the synthesized compounds, as well as their yields, are critical for their practical use in further chemical transformations and biological studies .

Scientific Research Applications

  • Chemical Structure and Spectroscopy Studies : The structural properties of related compounds to 4-Methylnicotinoyl chloride have been analyzed using various techniques like X-ray diffraction, FTIR, Raman, 1 H and 13 C NMR spectra. These studies help in understanding the molecular interactions and structural characteristics of these compounds (Szafran, Koput, Dega-Szafran, & Katrusiak, 2006).

  • Synthesis of Novel Compounds : Research has shown the synthesis of new chemical entities using 4-Methylnicotinoyl chloride, such as methyl 4-isonicotinamidobenzoate. This demonstrates its role as a precursor in organic synthesis (Zhang & Zhao, 2010).

  • Potential in Biochemistry and Pharmacology : 4-Methylnicotinoyl chloride has been used in the synthesis of modified coenzymes, showcasing its potential applications in biochemical and pharmacological research (Jarman & Searle, 1972).

  • Pest Management Research : Methyl isonicotinate, a derivative of 4-Methylnicotinoyl chloride, has been investigated for its application in pest management. It's studied for its behavioral impact on thrips, a common pest, in agriculture (Teulon et al., 2017).

  • Environmental Impact Studies : The environmental presence and impact of related organotin compounds, including derivatives of 4-Methylnicotinoyl chloride, have been studied. This research is crucial in understanding the environmental distribution and potential risks of these chemicals (Mersiowsky, Brandsch, & Ejlertsson, 2001).

  • Fluorescence Studies in Proteins : Research has been conducted on compounds like N‘‐methylnicotinamide chloride to understand the quenching of fluorescence in proteins, which is significant for biochemical and molecular biology studies (Holmes & Robbins, 1974).

  • Chemical Synthesis Optimization : Studies have focused on improving the synthesis process of derivatives of 4-Methylnicotinoyl chloride, highlighting the compound's significance in chemical manufacturing and research (Chunxin, 2009).

  • Cytotoxicity and DNA Studies : Research on derivatives of 4-Methylnicotinoyl chloride has explored their cytotoxicity and DNA topoisomerase inhibitory activity, contributing to the understanding of their potential therapeutic applications (Li et al., 2004).

  • Microbial Metabolism Studies : Studies on microbial metabolism of similar compounds to 4-Methylnicotinoyl chloride have been conducted, providing insights into environmental and biological processes of these chemicals (Wright & Cain, 1969).

properties

IUPAC Name

4-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQJZTXYHZLWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625337
Record name 4-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-3-carbonyl chloride

CAS RN

155136-54-2
Record name 4-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Nagarajan, PJ Rodrigues, M Nethaji… - Helvetica chimica …, 1994 - Wiley Online Library
… We postulated that reaction of 4 with 4-methylnicotinoyl chloride (12; from the acid and oxalyl chloride [12]) in the presence of an aprotic base would result in quaternisation to 13, …
Number of citations: 8 onlinelibrary.wiley.com
R Skerlj, G Bridger, Y Zhou, E Bourque… - Bioorganic & medicinal …, 2011 - Elsevier
A series of CCR5 antagonists were optimized for potent inhibition of R5 HIV-1 replication in peripheral blood mononuclear cells. Compounds that met acceptable ADME criteria, …
Number of citations: 25 www.sciencedirect.com
OC Wong - 1981 - ro.uow.edu.au
… At low temperature under the same reagent, 4-methylnicotinoyl chloride was …
Number of citations: 2 ro.uow.edu.au
A Alkaloids, E Alkaloids, H Alkaloids - pubs.rsc.org
Three new bases (unnamed) of structures (la),(lb), and (lc) have been isolated from marine ascidians of Aplidium species. l The ultraviolet spectra of ephedrine and ephedrine picrate …
Number of citations: 0 pubs.rsc.org
T Fujii, M Ohba - ALKALOIDS-NEW YORK-ACADEMIC PRESS-, 1998 - books.google.com
… 61–63 and 56–60, were obtained (150) by condensation of 3, 4-dihydro-6, 7dimethoxyisoquinoline (181) with 4-methylnicotinoyl chloride in refluxing pyridine and by autooxidation of …
Number of citations: 10 books.google.com

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